N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures related to quinoxalines and triazin derivatives have been synthesized and evaluated for their biological activities, including potential as AMPA receptor antagonists, which are critical in neurological research and could lead to novel treatments for diseases associated with neurotransmitter regulation (D. Catarzi, et al., 2004). Furthermore, the synthesis and antimicrobial evaluation of fluoroquinolone derivatives highlight the ongoing interest in developing new antibiotics to combat resistant bacterial strains (S. Srinivasan, et al., 2010).
Novel Synthetic Pathways
Research also explores novel synthetic pathways to create derivatives of quinoxalines and related compounds, underscoring the chemical versatility and potential for generating diverse molecules with tailored properties for various scientific applications (O. S. Moustafa, 2000). These synthetic strategies enable the exploration of structure-activity relationships, contributing to the development of compounds with optimized biological activities.
Antimicrobial and Antifungal Activities
The design and synthesis of novel compounds for evaluating their antimicrobial and antifungal activities continue to be a significant area of research. Compounds structurally related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide have shown promise in this regard, indicating potential applications in developing new therapeutic agents against resistant strains of bacteria and fungi (B. S. Holla, et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . This enzyme is present in kidneys, liver, and brain, and plays a significant role in the metabolism of D-serine .
Mode of Action
The compound acts as an inhibitor of DAAO . It binds to the enzyme and prevents it from catalyzing the oxidation of D-amino acids . This inhibition is achieved through a mixed-type inhibition mode
Biochemical Pathways
By inhibiting DAAO, the compound affects the metabolism of D-serine , a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . D-serine has been actively explored as a potential therapeutic agent for the treatment of schizophrenia . Inhibition of DAAO enhances D-serine bioavailability and attenuates D-serine-induced nephrotoxicity .
Pharmacokinetics
The compound is metabolically resistant to O-glucuronidation , unlike other structurally related DAAO inhibitors . This resistance could potentially enhance its bioavailability. Furthermore, oral coadministration of D-serine with the compound enhanced the plasma levels of D-serine in mice compared to the oral administration of D-serine alone , demonstrating its ability to serve as a pharmacoenhancer of D-serine.
Result of Action
The inhibition of DAAO by the compound leads to an increase in the levels of D-serine, enhancing its bioavailability . This could potentially improve the efficacy of D-serine as a therapeutic agent for the treatment of schizophrenia .
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(12-5-6-15-16(11-12)20-8-7-19-15)21-9-10-24-18(26)13-3-1-2-4-14(13)22-23-24/h1-8,11H,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKSGXEEPILPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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